1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide
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Overview
Description
1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide typically involves the reaction of 1-methylpyridine with phenylacetyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromide. The general reaction scheme is as follows:
Starting Materials: 1-methylpyridine and phenylacetyl bromide.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1-methylpyridine is dissolved in the anhydrous solvent, and phenylacetyl bromide is added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted pyridinium salts.
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide involves its interaction with biological targets, such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. The phenylacetyl group can further modulate the compound’s binding affinity and specificity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Methylpyridinium Bromide: Lacks the phenylacetyl group, resulting in different reactivity and biological activity.
3-Phenylacetylpyridine: Lacks the methyl group on the nitrogen, affecting its chemical properties and applications.
N-Methylpyridinium Salts: A broad class of compounds with varying substituents on the pyridine ring, leading to diverse chemical and biological properties.
Uniqueness: 1-Methyl-3-(phenylacetyl)pyridin-1-ium bromide is unique due to the presence of both the methyl and phenylacetyl groups, which confer specific reactivity and biological activity.
Properties
CAS No. |
114443-44-6 |
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Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
1-(1-methylpyridin-1-ium-3-yl)-2-phenylethanone;bromide |
InChI |
InChI=1S/C14H14NO.BrH/c1-15-9-5-8-13(11-15)14(16)10-12-6-3-2-4-7-12;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
HUMOFFAUVMZQFO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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